molecular formula C24H18FNO4 B2664725 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide CAS No. 923233-75-4

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide

Cat. No.: B2664725
CAS No.: 923233-75-4
M. Wt: 403.409
InChI Key: HQPBCLSZJQZJBG-UHFFFAOYSA-N
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Description

N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide is a synthetic benzamide-chromene hybrid compound characterized by:

  • Chromene backbone: A 4H-chromen-4-one scaffold with a ketone group at position 3.
  • Substituents:
    • A 4-ethoxyphenyl group at position 2 of the chromene ring.
    • A 2-fluorobenzamide moiety at position 4.

The fluorine atom in the benzamide introduces electron-withdrawing effects, which may influence molecular stability and intermolecular interactions .

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4/c1-2-29-17-10-7-15(8-11-17)23-14-21(27)19-13-16(9-12-22(19)30-23)26-24(28)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPBCLSZJQZJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C₁₈H₁₅FNO₃
  • Molecular Weight : 313.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • GABA Receptors : The compound exhibits modulatory effects on GABA receptors, which are crucial for neurotransmission in the central nervous system. It has been observed to act as a GABA-A receptor antagonist, influencing neuronal excitability and potentially providing therapeutic benefits in conditions like anxiety and epilepsy .

Pharmacological Effects

  • Anticonvulsant Activity : Studies indicate that compounds with similar structures can exhibit anticonvulsant properties by modulating GABAergic transmission .
  • Anti-inflammatory Effects : Research suggests that the chromenone moiety may contribute to anti-inflammatory effects, potentially useful in treating inflammatory diseases .
  • Antioxidant Properties : The presence of the ethoxyphenyl group may enhance the antioxidant capacity of the compound, providing protective effects against oxidative stress .

Data Table of Biological Activities

Activity TypeEffect DescriptionReference
AnticonvulsantModulates GABA-A receptor activity
Anti-inflammatoryReduces inflammatory markers in vitro
AntioxidantScavenges free radicals

Study 1: Anticonvulsant Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced seizure frequency when administered prior to induced seizures. The results indicated a potential for this compound to be developed as an anticonvulsant agent.

Study 2: Inflammatory Response

In vitro studies assessed the anti-inflammatory effects of this compound on human cell lines exposed to pro-inflammatory cytokines. Results showed a marked decrease in cytokine production, suggesting its utility in managing inflammatory conditions.

Scientific Research Applications

Therapeutic Potential

Anticancer Activity
Research indicates that compounds structurally related to N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide exhibit significant anticancer properties. For instance, derivatives of chromenone have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the efficacy of chromenone derivatives in targeting cervical cancer cells, suggesting that modifications can enhance their therapeutic profile .

Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of related compounds. Studies on benzyl-substituted derivatives have demonstrated promising results in animal models of seizures, with some compounds exhibiting greater efficacy than traditional anticonvulsants like phenobarbital . This suggests that this compound may also possess similar properties worth exploring.

Biological Activities

Antimicrobial Effects
Compounds with similar structural motifs have been evaluated for their antimicrobial activities. Research has shown that certain chromenone derivatives can inhibit the growth of both bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Chromenones have been studied for their ability to inhibit various enzymes, including those involved in inflammatory pathways and metabolic processes. This inhibition can lead to reduced inflammation and pain relief, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Cervical Cancer Management Evaluated chromenone derivativesShowed significant inhibition of cervical cancer cell proliferation through apoptosis
Anticonvulsant Activity Tested benzyl-substituted derivativesDemonstrated superior efficacy compared to phenobarbital in seizure models
Antimicrobial Evaluation Assessed antimicrobial propertiesFound effective against standard strains of bacteria and fungi

Comparison with Similar Compounds

Substituent Variations on the Chromene Core

Key structural analogs differ in substituent type and position on the chromene and benzamide moieties (Table 1):

Compound ID/Name Position 2 Substitution Position 6 Substitution Key Features
Target Compound 4-Ethoxyphenyl 2-Fluorobenzamide Ethoxy enhances lipophilicity; fluorine stabilizes amide via electron withdrawal
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide () 2-Fluorophenyl Benzamide (no fluorine) Fluorine at ortho position on phenyl may induce steric hindrance
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide () 2-Methylphenyl 4-Chlorobenzamide Chlorine (electron-withdrawing) may increase polarity vs. fluorine
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide () 4-Methoxyphenyl 3,4,5-Trimethoxybenzamide Multiple methoxy groups enhance solubility but reduce lipophilicity

Insights :

  • Ethoxy vs. Methoxy/Propoxy () : Ethoxy (C₂H₅O) offers a balance between lipophilicity and steric bulk compared to methoxy (CH₃O) and propoxy (C₃H₇O). Propoxy derivatives (e.g., compound 17 in ) may exhibit reduced solubility in polar solvents .
  • Fluorine Position ( vs. Target): Fluorine at the benzamide’s ortho position (Target) vs. phenyl’s ortho () alters electronic effects.

Fluorinated Benzamide Derivatives

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23, ) : Exhibits co-planar aromatic rings and 1D amide-amide hydrogen bonds. Fluorine atoms participate in C–H···F/O interactions, stabilizing crystal packing. The Target compound’s ethoxy group may disrupt similar packing due to steric effects .
  • 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (): Bromine’s larger atomic radius vs.

Table 2: Inferred Properties Based on Structural Analogies

Property Target Compound N-[2-(2-Fluorophenyl)-...]benzamide () Fo23 ()
Molecular Weight (g/mol) ~405 (calculated) ~377 ~269
LogP (Predicted) ~3.5 (moderately lipophilic) ~3.0 ~2.8
Key Interactions Amide H-bonding, C–F···π Amide H-bonding, steric hindrance Amide-amide H-bonds, C–F···O
Crystallinity Moderate (ethoxy disrupts) High (small substituents) High (planar structure)

Q & A

Q. What are the recommended synthetic routes for N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including protection/deprotection strategies and coupling steps. For example, a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) may be employed to introduce the fluorobenzamide moiety. Key steps include:

  • Use of trityl groups to protect reactive sites during intermediate formation .
  • Optimization of solvent systems (e.g., THF/MeOH/H₂O mixtures) and catalysts (e.g., Pd₂(dba)₃ with BINAP ligands) to enhance yield .
  • Final deprotection using trifluoroacetic acid (TFA) to remove trityl groups . Reaction monitoring via TLC and purification by column chromatography are critical for isolating high-purity intermediates.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural validation requires a combination of analytical techniques:

  • 1H/13C NMR spectroscopy : To verify substituent positions and confirm the absence of unreacted starting materials. For example, aromatic protons in the chromen-4-one core appear as distinct multiplets in δ 6.5–8.5 ppm .
  • High-resolution mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]+) and isotopic patterns matching the molecular formula .
  • Single-crystal X-ray diffraction : For unambiguous confirmation of the 3D structure. Tools like SHELX and WinGX are used for data refinement .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., ATPase/luciferase assays) to study interactions with target enzymes like kinases .
  • Cell viability assays : MTT or resazurin assays to screen for antiproliferative effects in cancer cell lines .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • Quantum chemical calculations (DFT) : To determine electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular docking : AutoDock or Schrödinger Suite to model interactions with targets like ATP-binding pockets .
  • QSAR models : To correlate structural features (e.g., logP, polar surface area) with bioavailability or toxicity . Software such as Gaussian or ACD/Labs Percepta is recommended for property prediction .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation approaches include:

  • Reproducibility checks : Repeating assays under standardized conditions (e.g., pH, temperature, cell passage number) .
  • Impurity profiling : LC-MS to identify byproducts interfering with bioactivity .
  • Meta-analysis : Comparing data across studies to identify trends (e.g., correlation between fluorobenzamide substitution patterns and IC₅₀ values) .

Q. What advanced crystallographic techniques improve resolution for low-quality crystals?

  • High-resolution synchrotron radiation : Enhances data quality for weakly diffracting crystals .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands to model twin domains .
  • Cryocooling : Prevents radiation damage during data collection . Software suites like WinGX integrate tools for handling anisotropic displacement parameters and hydrogen bonding analysis .

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